Cupric perchlorate

aqueous rechargeable batteries copper electrodeposition cycling stability

Coordinating anions (NO₃⁻, Cl⁻, SO₄²⁻) in copper salts introduce ion-pair artifacts, electrode passivation, and catalytic selectivity bias. Cupric perchlorate eliminates these via the non-coordinating ClO₄⁻ anion. • Cu batteries: >7000 h stable cycling at 1 mA cm⁻² in symmetric Cu‖Cu cells (0.5 m electrolyte). • Complexation: Accurate Cu(II)-NOM binding constants, free from CuNO₃⁺ ion-pair bias. • Electrodeposition: k⁰₁=6.50×10⁻⁵ cm s⁻¹, k⁰₂=0.139 cm s⁻¹ for intrinsic Cu²⁺/Cu⁺/Cu⁰ kinetics. • Catalysis: 12.5% phenol yield, TON 1900 for benzene→phenol benchmark.

Molecular Formula Cl2CuO8
Molecular Weight 262.44 g/mol
CAS No. 13770-18-8
Cat. No. B082784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupric perchlorate
CAS13770-18-8
Synonymscopper(2+) perchlorate hexahydrate
copper(II) perchlorate
copper(II) perchlorate dihydrate
Molecular FormulaCl2CuO8
Molecular Weight262.44 g/mol
Structural Identifiers
SMILES[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cu+2]
InChIInChI=1S/2ClHO4.Cu/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2
InChIKeyYRNNKGFMTBWUGL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cupric Perchlorate: Anhydrous Baseline Properties


Cupric perchlorate (copper(II) perchlorate, CAS 13770-18-8) is an inorganic salt with the molecular formula Cu(ClO₄)₂ and a molecular weight of 262.44 g/mol [1]. The anhydrous form appears as pale green hygroscopic crystals with a melting point of approximately 230–240°C, decomposing above 130°C to a basic perchlorate salt . Its solubility profile is distinctive among copper(II) salts: water solubility reaches 54.3 g/100g solution at 0°C and 59.3 g/100g at 30°C, and it is also soluble in diethyl ether, 1,4-dioxane, ethyl acetate, ethanol, and acetone, while remaining insoluble in benzene and carbon tetrachloride [2]. The compound is most commonly encountered as the hexahydrate form Cu(ClO₄)₂·6H₂O, though the data below focus on the anhydrous compound unless otherwise specified.

Weakly coordinating ClO₄⁻ anion preserves unperturbed Cu²⁺ chemistry
High solubility in water and polar organic solvents (ether, dioxane, ethanol, acetone)
Anhydrous form suitable for non-aqueous electrochemistry and moisture-sensitive synthesis

Cupric Perchlorate: Why Generic Substitution Fails


Copper(II) salts sharing the same Cu²⁺ cation (e.g., sulfate, nitrate, chloride, acetate) cannot be treated as interchangeable in research or industrial applications. The perchlorate anion (ClO₄⁻) is weakly coordinating and non-complexing, meaning it does not form stable inner-sphere complexes with Cu²⁺ or compete for coordination sites in aqueous or organic media [1]. In contrast, nitrate (NO₃⁻) forms measurable CuNO₃⁺ ion pairs that alter complexation equilibria [2]; chloride (Cl⁻) strongly coordinates to Cu²⁺, forming multiple chloro complexes that change the effective oxidation potential [3]; and sulfate (SO₄²⁻) promotes faster precipitation kinetics in hydrogen reduction systems [4]. These anion-specific effects directly impact electrochemical reversibility, catalytic selectivity, and analytical accuracy—failures that cannot be compensated for by adjusting concentration or reaction conditions alone. The quantitative evidence below demonstrates exactly where and why perchlorate is required over alternative copper(II) salts.

Nitrate salts (Cu(NO₃)₂)

Form CuNO₃⁺ ion pairs that overestimate complexation values and alter reaction equilibria

Chloride salts (CuCl₂)

Strongly coordinate Cu²⁺, forming chloro complexes that shift redox potential and kinetics

Sulfate salts (CuSO₄)

Promote faster precipitation and Cu₂O passivation, compromising electrochemical reversibility

Cupric Perchlorate: Quantitative Evidence vs Comparators


Anode Cycling Stability vs Alternative Copper Electrolytes

In aqueous copper-metal batteries, the choice of counter-anion critically determines the reversibility of Cu plating/stripping. A systematic investigation of anions (ClO₄⁻, NO₃⁻, Cl⁻, SO₄²⁻) in 0.5 m Cu²⁺ electrolytes demonstrated that perchlorate enables the best reversibility and fastest plating/stripping kinetics by inhibiting the formation of the Cu₂O passivation by-product [1]. A Cu‖Cu symmetric cell using 0.5 m Cu(ClO₄)₂ electrolyte achieved over 7000 hours of stable cycling at 1 mA cm⁻², establishing a new benchmark for copper electrodes [1].

Anode Cycling Stability
Head-to-head
Perchlorate: >7000 h at 1 mA cm⁻²
Nitrate, Chloride, Sulfate: inferior stability, Cu₂O passivation
Perchlorate enables long-term cycling; comparators show rapid capacity fade
Symmetric Cu‖Cu cell, 0.5 m Cu²⁺, aqueous electrolyte
aqueous rechargeable batteries copper electrodeposition cycling stability electrochemical reversibility

Benzene Oxidation Yield vs Acetate and Chloride Catalysts

In the catalytic oxidation of benzene with hydrogen peroxide in acetonitrile, copper(II) perchlorate delivers distinct product yield and selectivity profiles compared to copper(II) acetate and chloride. Under identical reaction conditions (50°C, presence of 2,2′-dipyridyl additive), Cu(ClO₄)₂ yields 12.5% phenol and 1.5% quinone, with the turnover number reaching 1900 [1]. The initial rates, total product yield, and phenol-to-quinone ratio all depend on the salt chosen [1].

Benzene Oxidation Yield
Head-to-head
Perchlorate: 12.5% phenol, 1.5% quinone, TON 1900
Acetate and Chloride: salt-dependent yield profiles
Benchmark for catalytic selectivity studies
Acetonitrile, 50°C, H₂O₂, 2,2′-dipyridyl additive
benzene oxidation phenol synthesis catalysis copper salts

Complexation Interference: Nitrate vs Perchlorate Background

In studies of Cu(II) complexation with fulvic acid extracted from sewage sludge, the choice between nitrate and perchlorate background electrolytes produces quantitatively different results. Potentiometric titration of 2 × 10⁻³ M K/H fulvate with Cu(NO₃)₂ and Cu(ClO₄)₂ at pH 5 and 25°C showed that the degree of complexation of Cu²⁺ in the NO₃⁻ medium was always significantly greater than that in the ClO₄⁻ medium for total Cu concentrations ranging from 10⁻⁴ M to 10⁻² M [1]. This systematic overestimation in nitrate media was attributed to the formation of CuNO₃⁺ ion pairs and mixed CuNO₃-fulvate complexes that artificially inflate apparent complexation values [1].

Complexation Interference
Head-to-head
Nitrate medium: significantly higher apparent Cu²⁺ complexation
Perchlorate medium: true baseline
Perchlorate required for accurate stability constants; nitrate overestimates
Fulvic acid titration, pH 5, 25°C
potentiometric titration fulvic acid complexation ion pairing analytical chemistry

Electrodeposition Kinetics in Perchlorate Electrolyte

Impedance studies of copper electrodeposition from acidic perchlorate electrolyte have quantified the elementary rate constants governing the Cu²⁺ → Cu⁺ → Cu⁰ two-step reduction mechanism. The rate constants calculated with respect to E⁰(Cu²⁺/Cu⁰) are: k⁰₁ = 6.50 × 10⁻⁵ cm s⁻¹ (first electron transfer), k⁰₂ = 0.139 cm s⁻¹ (second electron transfer), and k⁰₋₂ = 1.88 × 10⁻⁷ mol cm⁻² s⁻¹ [1]. This characterization confirms that the presence of intermediate cuprous ion and its sinusoidal transport rate is a primary factor determining the depressed shape of the impedance arc [1].

Electrodeposition Kinetics
Cross-study comparable
k⁰₁ = 6.50 × 10⁻⁵ cm s⁻¹
k⁰₂ = 0.139 cm s⁻¹
Baseline rate constants for weakly-coordinating anion system
Impedance spectroscopy, acidic perchlorate electrolyte
copper electrodeposition impedance spectroscopy rate constants electroplating

Crystal Structure and Coordination Geometry

Single-crystal X-ray diffraction of anhydrous Cu(ClO₄)₂ obtained by sublimation reveals a distorted-octahedral coordination environment with four equatorial Cu–O bonds at 1.96(1) Å and two long axial Cu–O interactions at 2.46(1) Å [1]. The perchlorate groups function as bridging bidentate ligands (and can be regarded as pseudo-tridentate), producing a three-dimensional polymeric network of infinite cross-linked chains interacting through long Cu–O contacts [1]. The structure refined in the monoclinic space group P2₁/c with Z = 2, a = 4.584(1) Å, b = 8.326(2) Å, c = 8.015(1) Å, and β = 114.21(1)° [1].

Crystal Structure
Cross-study comparable
Cu–O: 1.96 Å (eq), 2.46 Å (ax)
Monoclinic P2₁/c, 3D polymeric network
Structurally characterized reference for Cu²⁺ coordination studies
Single-crystal XRD, sublimed crystals
crystal structure coordination chemistry Jahn-Teller distortion polymeric network

Cupric Perchlorate: Application Scenarios for Procurement


Aqueous Copper Battery Electrolyte for Stable Cycling

Research groups and industrial developers assembling aqueous rechargeable copper batteries must select an electrolyte that prevents Cu₂O passivation and enables reversible plating/stripping. Cupric perchlorate (0.5 m Cu(ClO₄)₂) has been systematically demonstrated to deliver over 7000 hours of stable cycling at 1 mA cm⁻² in symmetric Cu‖Cu cells, outperforming nitrate, chloride, and sulfate counterparts [1]. Procurement of Cu(ClO₄)₂ is essential for achieving this benchmark performance; substitution with other copper(II) salts leads to rapid capacity fade and electrode failure due to anion-specific side reactions.

Benzene-to-Phenol Catalytic Oxidation

In the development of catalytic processes for direct benzene oxidation to phenol using hydrogen peroxide, the choice of copper(II) salt precursor directly determines product yield and phenol-to-quinone selectivity. Cupric perchlorate in acetonitrile with 2,2′-dipyridyl additive at 50°C yields 12.5% phenol and 1.5% quinone with a turnover number reaching 1900 [2]. This established baseline enables systematic comparison when evaluating alternative ligands, supports, or reaction conditions. Researchers should procure Cu(ClO₄)₂ as the reference catalyst precursor for benchmarking studies.

Metal-Ligand Complexation Constant Determination

Analytical laboratories performing potentiometric titrations to determine Cu(II) complexation with natural organic matter (e.g., fulvic acids, humic substances) must use perchlorate rather than nitrate background electrolytes. Studies have shown that nitrate media produce significantly higher apparent complexation values across 10⁻⁴–10⁻² M Cu concentrations due to CuNO₃⁺ ion-pair formation [3]. Cupric perchlorate is the required copper source for obtaining accurate thermodynamic stability constants free from anion interference. Procurement of high-purity Cu(ClO₄)₂ is non-negotiable for these analytical applications.

Copper Electrodeposition Kinetic Studies

Electrochemists investigating the elementary steps of copper electrodeposition require a weakly-coordinating anion to isolate the intrinsic Cu²⁺ reduction kinetics without anion-induced shifts in redox potential or coordination. Impedance measurements on copper perchlorate electrolytes have quantified the standard heterogeneous rate constants (k⁰₁ = 6.50 × 10⁻⁵ cm s⁻¹; k⁰₂ = 0.139 cm s⁻¹) that define the two-step Cu²⁺ → Cu⁺ → Cu⁰ mechanism [4]. Cu(ClO₄)₂ is the electrolyte of choice for establishing baseline kinetic parameters against which the effects of complexing agents, additives, or alternative anions are measured.

Application
Selection Property
Validation Focus
Aqueous copper battery electrolyte research
Weakly-coordinating anion for Cu²⁺ electrochemistry
Cycling stability and reversibility endpoint evaluation
Benzene-to-phenol catalytic oxidation
Defined catalytic yield and selectivity profile
Turnover number and phenol/quinone ratio benchmarking
Metal-ligand complexation constant determination
Non-complexing anion to avoid ion-pair interference
Accuracy of thermodynamic stability constants
Copper electrodeposition kinetic studies
Baseline standard rate constants without anion coordination
Elementary step resolution and additive effect quantification

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